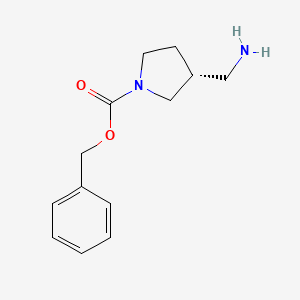

(R)-1-Cbz-3-aminomethylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZARJOZJFAOQF-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363970 | |

| Record name | (R)-1-Cbz-3-aminomethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217749-69-3 | |

| Record name | (R)-1-Cbz-3-aminomethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Cbz 3 Aminomethylpyrrolidine and Its Stereoisomers

Stereoselective Synthetic Pathways for Enantiopure Pyrrolidine (B122466) Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives can be broadly categorized into two main approaches: chiral pool synthesis, which utilizes readily available enantiopure starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.

Chiral Pool Synthesis from Pre-existing Enantiopure Precursors

Chiral pool synthesis offers a robust and often practical route to enantiopure compounds by leveraging the inherent chirality of natural products. Amino acids, in particular, serve as versatile starting materials for the synthesis of chiral nitrogen-containing heterocycles.

The synthesis of (R)-1-Cbz-3-aminomethylpyrrolidine can be envisioned to start from the commercially available (S)-3-aminopyrrolidine. A general approach would involve the protection of the amino group, for example as a Boc-carbamate, followed by the introduction of the Cbz protecting group on the ring nitrogen. Subsequent functional group manipulation of the protected amino group at the 3-position would lead to the desired aminomethyl substituent. This often involves conversion of the amine to a leaving group, followed by displacement with a cyanide nucleophile and subsequent reduction. While a direct literature procedure for this specific transformation sequence to this compound was not found, the individual steps are well-precedented in organic synthesis. A patent describes the synthesis of benzyl (B1604629) (R)-3-amino-pyrrolidine-1-carboxylate from benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate by reaction with ammonia, demonstrating the feasibility of nucleophilic substitution with inversion of stereochemistry at the C3 position of the pyrrolidine ring google.com.

L-proline and L-4-hydroxyproline are among the most common and inexpensive chiral starting materials for the synthesis of substituted pyrrolidines. nih.govresearchgate.net Their rigid cyclic structure and multiple functional groups allow for a variety of stereocontrolled transformations. The synthesis of numerous pyrrolidine-containing drugs begins with these amino acids. nih.govresearchgate.net

A general strategy for the synthesis of 3-substituted prolines from 4-oxoproline, which can be derived from 4-hydroxyproline (B1632879), involves regioselective C-3 alkylation of an enamine intermediate. This approach, however, can lead to mixtures of diastereomers. A more stereoselective method involves the use of organocatalysis. For instance, the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by diarylprolinol silyl (B83357) ethers can produce substituted pyrrolidines with high enantioselectivity. Subsequent transformations, including reduction of the nitro group and cyclization, can afford the desired pyrrolidine core.

The synthesis of various pyrrolidine derivatives often starts with the reduction of N-protected proline to the corresponding prolinol. nih.govresearchgate.net For example, N-Cbz-L-proline can be reduced to N-Cbz-(S)-prolinol, a versatile intermediate for further functionalization. lookchem.com The hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, and then displaced by a nucleophile to introduce the desired substituent at the 2-position. To achieve a 3-substituted pattern as in the target molecule, more elaborate multi-step sequences starting from proline or 4-hydroxyproline would be necessary, often involving ring-opening and re-closing strategies or functional group migrations.

| Starting Material | Key Transformation | Intermediate |

| N-Cbz-L-proline | Reduction (e.g., with LiAlH4 or BH3) | N-Cbz-(S)-prolinol |

| 4-Hydroxy-L-proline | Oxidation | 4-Oxoproline derivative |

| N-Boc-4-hydroxy-L-proline | Mesylation, Azide displacement, Reduction | N-Boc-3-amino-L-proline derivative |

Table 1: Examples of Key Transformations Starting from Proline and 4-Hydroxyproline.

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions provide a powerful alternative to chiral pool synthesis, allowing for the construction of the chiral pyrrolidine ring from achiral or prochiral precursors. These methods often offer greater flexibility and convergency.

The direct functionalization of C(sp³)-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of nitrogen heterocycles, including pyrrolidines. nih.govacs.orgacs.org These reactions typically involve a directing group that positions the palladium catalyst in proximity to the C-H bond to be functionalized.

For the synthesis of pyrrolidones, which can be precursors to aminopyrrolidines, an 8-aminoquinoline (B160924) auxiliary attached to a secondary amide has been shown to be effective in directing the palladium-catalyzed amination of γ-C(sp³)-H bonds. nih.gov This directing group can be removed under mild conditions after the cyclization. The reaction proceeds with high regioselectivity, and the use of chiral ligands can, in principle, render the reaction enantioselective. While this method has been successfully applied to the synthesis of complex pyrrolidones, its direct application to the synthesis of this compound would require a substrate with the appropriate substitution pattern and a suitable chiral ligand to control the stereochemistry.

| Catalyst System | Directing Group | Substrate Type | Product |

| Pd(OAc)₂ / Oxidant | 8-Aminoquinoline | Secondary amides | Pyrrolidones |

| Pd(OAc)₂ / K₂CO₃ | Aminoquinoline at C(3) | Pyrrolidine and Piperidine derivatives | cis-3,4-disubstituted pyrrolidines and piperidines |

Table 2: Examples of Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Pyrrolidine Synthesis.

A recently developed and powerful strategy for the asymmetric synthesis of substituted pyrrolidines is the 'Clip-Cycle' approach. core.ac.ukacs.orgnih.gov This methodology involves the "clipping" of a Cbz-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction. core.ac.ukacs.orgnih.gov The resulting activated alkene then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. core.ac.ukacs.orgnih.gov

This method has been successfully used to synthesize a range of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. core.ac.ukacs.orgnih.gov The use of a chiral phosphoric acid catalyst, such as (R)-TRIP, allows for excellent control over the stereochemistry of the newly formed chiral center. whiterose.ac.uk The thioester group in the product is a versatile handle for further synthetic transformations. The synthesis of this compound could potentially be achieved using this strategy by employing a suitably substituted bis-homoallylic amine precursor.

| Catalyst | Substrate | Key Reaction | Product | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (e.g., (R)-TRIP) | Cbz-protected bis-homoallylic amine and thioacrylate | Intramolecular aza-Michael cyclization | Substituted pyrrolidines | Up to >99% |

Table 3: Asymmetric Aza-Michael Cyclization in 'Clip-Cycle' Synthesis.

Application of Chiral Auxiliaries, e.g., tert-Butanesulfinamide in 2-Substituted Pyrrolidine Synthesis

A robust method for the asymmetric synthesis of 2-substituted pyrrolidines utilizes tert-butanesulfinamide as a chiral auxiliary. psu.edursc.orgrsc.org This approach typically involves three main steps starting from commercially available aldehydes. psu.edursc.org The initial step is the condensation of an aldehyde with tert-butanesulfinamide to form an N-tert-butanesulfinyl aldimine. psu.edu Subsequent addition of a Grignard reagent, such as the one prepared from 2-(2-bromoethyl)-1,3-dioxane, to this aldimine proceeds with high diastereoselectivity to furnish the corresponding sulfinamide product. psu.edursc.orgrsc.org The final step involves the one-pot deprotection and cyclization of the sulfinamide to yield the desired 2-substituted pyrrolidine. psu.edursc.org This methodology allows for significant diversity as a wide array of aldehydes can be used as starting materials. psu.edu

The effectiveness of this strategy is demonstrated by the high yields and diastereoselectivities achieved in the Grignard addition step. The tert-butanesulfinamide auxiliary directs the nucleophilic attack of the Grignard reagent, leading to the preferential formation of one diastereomer. psu.edubeilstein-journals.org Subsequent removal of the sulfinyl group and intramolecular cyclization provides the enantiomerically enriched pyrrolidine. beilstein-journals.org

This table is representative and based on the general methodology described in the cited literature.

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer powerful alternatives for the synthesis of chiral pyrrolidines, often providing high enantioselectivity under mild reaction conditions.

ω-Transaminases (ω-TAs) are valuable biocatalysts for the kinetic resolution of racemic amines. rsc.orgrsc.org In this process, one enantiomer of a racemic amine is selectively converted into a ketone, allowing for the separation of the unreacted, enantiomerically enriched amine. rsc.orgwikipedia.org For instance, a ω-transaminase from Alcaligenes denitrificans has been successfully employed to resolve racemic 3-amino-N-Boc-pyrrolidine. rsc.org The (S)-enantiomer is selectively transaminated to the corresponding ketone, leaving the desired (R)-enantiomer in high enantiomeric excess. rsc.org

The efficiency of such resolutions can be enhanced by coupling the transaminase with an amino acid oxidase, which serves to regenerate the pyruvate (B1213749) co-substrate, driving the reaction towards completion. rsc.org R-selective ω-TAs from sources like Arthrobacter sp. and Aspergillus fumigatus have also been studied for their kinetic parameters in resolving chiral amines. nih.govelsevierpure.com Computational modeling can further aid in understanding and optimizing these kinetic resolutions. nih.govelsevierpure.com

Table 2: Kinetic Resolution of Amines using ω-Transaminases

| Racemic Amine | Enzyme System | Enantiomeric Excess (ee) of Remaining Amine | Reference |

|---|---|---|---|

| 3-Amino-N-Boc-pyrrolidine | ω-Transaminase from Alcaligenes denitrificans | >99% (R) | rsc.org |

| rac-α-Methylbenzylamine | R-selective ω-TAs from Arthrobacter sp. and Aspergillus fumigatus | High | nih.govelsevierpure.com |

This table illustrates the application of ω-transaminases in kinetic resolution based on published findings.

Enzymatic hydrolysis, often utilizing lipases, is a widely used strategy for the kinetic resolution of racemic esters, including those derived from pyrrolidines. rsc.orgresearchgate.net For example, lipases from Burkholderia cepacia have been used to resolve racemic N-Boc protected β-amino esters of pyrrolidine. rsc.org The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and in high enantiomeric purity. rsc.org

Similarly, proteases from Aspergillus species have demonstrated excellent enantioselectivity in the hydrolysis of oxalamic esters of 2-methyl-pyrrolidine. rsc.org The choice of enzyme is crucial, as different lipases and proteases exhibit varying substrate specificities and enantioselectivities. researchgate.net For instance, Candida antarctica lipase (B570770) B (CAL-B) is often effective for more sterically demanding substrates. researchgate.net

Protecting Group Strategies and Orthogonal Deprotection

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound, enabling selective functionalization of different parts of the molecule. acs.orgacs.org

The carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups are common amine protecting groups that are orthogonal, meaning one can be removed selectively in the presence of the other. acs.orgacs.orgmasterorganicchemistry.com Cbz groups are typically removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), while Boc groups are labile to acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.comtotal-synthesis.com

This orthogonality is exploited in the synthesis of complex pyrrolidine scaffolds. acs.orgacs.org For instance, a pyrrolidine ring nitrogen might be protected with a Cbz group, while an amino side chain is protected with a Boc group. This allows for the selective deprotection and subsequent modification of the side chain amine without affecting the pyrrolidine ring nitrogen, or vice versa. acs.orgacs.orgmdpi.com

Selective deprotection protocols are critical for the successful synthesis of target compounds. The Cbz group can be removed under mild conditions via hydrogenolysis using a palladium catalyst on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. acs.orgtotal-synthesis.comorganic-chemistry.org This method is generally compatible with many other functional groups. organic-chemistry.org

Deprotection of a Boc-protected aminomethyl group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or aqueous phosphoric acid. masterorganicchemistry.comorganic-chemistry.org The choice of acid and reaction conditions can be tuned to avoid side reactions with other sensitive functionalities present in the molecule. organic-chemistry.org The ability to selectively deprotect either the Cbz-protected ring nitrogen or a Boc-protected side-chain amine provides a versatile strategy for the synthesis and diversification of pyrrolidine-based compounds. acs.orgacs.org

Impact of Protecting Groups on Reaction Rate and Enantioselectivity in Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. However, the choice of protecting groups can significantly influence the efficacy of enzymatic transformations.

In the synthesis of chiral pyrrolidines, protecting groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are crucial for directing the stereochemical outcome and preventing unwanted side reactions. For instance, in the enzymatic resolution of 3-hydroxy-pyrrolidine, the use of a Cbz protecting group on the nitrogen atom led to excellent enantioselectivity (95% ee) in the acetylation reaction catalyzed by lipase PS-IM. rsc.org The nature of the protecting group can also affect the reaction rate. While a p-toluenesulfonyl protecting group improved the yield in certain enzymatic reactions compared to a Cbz group, it came at the cost of reduced enantioselectivity. rsc.org

A significant challenge in employing protecting groups in biocatalysis is the potential for racemization during subsequent deprotection steps. researchgate.net For example, the thermal cleavage of Boc groups has been observed to cause racemization and a decrease in stereoselectivity. researchgate.net This highlights the delicate balance that must be achieved between protecting the reactive functionalities and preserving the desired stereochemistry throughout the synthetic sequence. The strategic selection of protecting groups is therefore a critical parameter in designing efficient biocatalytic routes to enantiomerically pure pyrrolidine derivatives.

Stereochemical Control and Enantiomeric Purity Assessment

Maintaining and verifying the stereochemical integrity of chiral molecules is a cornerstone of asymmetric synthesis. This section explores strategies to prevent the loss of stereochemical information and the analytical techniques employed to confirm enantiomeric purity.

Strategies to Mitigate Racemization During Synthetic Transformations

Racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers, is a persistent challenge in multi-step synthesis. Several strategies can be employed to minimize or prevent this detrimental process.

One key factor is temperature control. Lowering the reaction temperature can often suppress racemization pathways. For instance, in the lithiation of N-Boc pyrrolidine, a decrease in enantioselectivity was observed upon warming, suggesting that the organolithium intermediate was prone to racemization at higher temperatures. rsc.org Similarly, during the introduction of a Boc protecting group, maintaining the temperature below 0°C is critical to minimize racemization.

The choice of reagents and reaction conditions also plays a vital role. In some cases, the use of specific catalysts or additives can help to stabilize chiral intermediates and prevent their racemization. For example, dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org

Methodologies for Monitoring and Ensuring Enantiomeric Purity (e.g., Chiral HPLC, Polarimetry, NMR Techniques)

A robust analytical framework is essential for confirming the enantiomeric purity of synthesized compounds. Several techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating and quantifying enantiomers. mdpi.comresearchgate.net By using a chiral stationary phase, enantiomers can be resolved into distinct peaks, allowing for the accurate determination of the enantiomeric excess (ee). Columns such as Chiralcel OD-H are frequently employed for the analysis of chiral pyrrolidine derivatives. mdpi.com

Polarimetry , which measures the rotation of plane-polarized light by a chiral sample, is a classical method for assessing enantiomeric purity. While it is a relatively simple and inexpensive technique, its accuracy can be affected by factors such as concentration, temperature, solvent, and the presence of impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy has also emerged as a valuable tool for determining enantiomeric excess. nih.govnih.gov This can be achieved by using chiral solvating agents or chiral derivatizing agents to create diastereomeric complexes or compounds that exhibit distinct NMR signals for each enantiomer. nih.govnih.gov This allows for the direct integration of the signals to calculate the enantiomeric ratio.

| Analytical Technique | Principle | Advantages | Common Applications in Pyrrolidine Synthesis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and sensitivity, direct quantification of enantiomers. | Determining the enantiomeric excess of final products and intermediates. mdpi.comresearchgate.net |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance. | Simple, non-destructive, and rapid. | Routine monitoring of reactions and confirmation of the presence of a chiral compound. |

| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR spectra. | Provides structural information in addition to enantiomeric purity. | Analysis of enantiomeric ratios using chiral solvating or derivatizing agents. nih.govnih.gov |

Industrial and Scalable Synthesis Routes for Pyrrolidine Intermediates

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. This section discusses the development of robust and efficient processes for the manufacturing of aminomethylpyrrolidine building blocks.

Process Development for Large-Scale Production of Aminomethylpyrrolidine Building Blocks

The demand for enantiomerically pure aminomethylpyrrolidines as key building blocks in the pharmaceutical industry necessitates the development of practical and scalable synthetic routes. cymitquimica.comnbinno.comsigmaaldrich.com A successful industrial process must be cost-effective, safe, and environmentally friendly.

One approach to large-scale synthesis involves the use of readily available starting materials and minimizing the number of synthetic steps. For example, a method for the industrial production of (S)-1-ethyl-2-aminomethylpyrrolidine utilizes 4-hydroxybutyraldehyde (B1207772) as a substrate in a one-pot annulation and reduction sequence, avoiding complex purification processes. google.com The development of large-scale processes for related compounds, such as the carbapenem (B1253116) antibiotic doripenem, has also involved significant improvements over initial medicinal chemistry procedures, including the use of protected aminomethylpyrrolidine intermediates. acs.org

Continuous flow chemistry is another promising strategy for the scalable synthesis of pharmaceutical intermediates. This technology offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

Optimization of Reaction Conditions for Process Efficiency and Yield

To maximize the efficiency and yield of an industrial synthesis, careful optimization of reaction conditions is crucial. This involves a systematic investigation of various parameters, including temperature, pressure, catalyst loading, and reaction time.

In the large-scale production of pyrrolidine derivatives, maintaining precise temperature control is critical. For instance, in the Cbz protection step, jacketed reactors are used to maintain a temperature of 0–5°C to minimize the formation of side products. The use of catalytic amounts of additives, such as dimethylaminopyridine (DMAP), can accelerate reaction rates and reduce processing times.

Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, can be implemented to monitor reaction progress in real-time, allowing for better control and optimization of the process. Furthermore, Design of Experiments (DoE) methodologies can be employed to systematically study the effects of multiple variables on the reaction outcome, leading to the identification of optimal conditions for maximizing yield and purity.

| Parameter | Impact on Process Efficiency and Yield | Optimization Strategy |

| Temperature | Affects reaction rate, selectivity, and stability of intermediates. | Precise control using jacketed reactors; optimization to balance rate and selectivity. |

| Catalyst Loading | Influences reaction rate and cost-effectiveness. | Minimizing catalyst usage while maintaining acceptable reaction times. |

| Reaction Time | Directly impacts throughput and productivity. | Monitoring reaction progress to determine the optimal endpoint and avoid side reactions. |

| Reagent Stoichiometry | Affects yield, purity, and raw material costs. | Careful control of reagent ratios to maximize conversion and minimize waste. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

(R)-1-Cbz-3-aminomethylpyrrolidine as a Versatile Chiral Building Block

The utility of this compound as a chiral building block is well-established, enabling chemists to introduce specific stereochemistry and functional handles into target molecules. This control over the three-dimensional arrangement of atoms is crucial in the synthesis of compounds with desired biological activities.

Elaboration of Complex Molecular Architectures in Multi-step Synthesis

The synthesis of complex organic molecules often requires a series of carefully planned steps to assemble the final structure. This compound serves as a key starting material or intermediate in these multi-step sequences. Its pyrrolidine (B122466) ring provides a rigid scaffold that can be further functionalized, while the aminomethyl group offers a point for chain extension or the introduction of other functional groups. Organic chemists leverage these features to construct intricate molecular frameworks that are otherwise difficult to access. The process of multi-step synthesis allows for the transformation of simple molecules into complex compounds through a series of chemical reactions.

Role in Asymmetric Induction for the Production of Specific Enantiomers

A critical aspect of modern drug design is the ability to synthesize single enantiomers of chiral molecules, as different enantiomers can have vastly different biological effects. This compound, being a chiral molecule itself, plays a crucial role in asymmetric induction. When incorporated into a synthetic route, it can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one enantiomer over the other. This is essential for producing enantiomerically pure compounds, a key requirement for many modern pharmaceuticals.

Integration in Medicinal Chemistry Synthesis Programs

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable precursor in medicinal chemistry programs aimed at discovering new drugs.

Precursor in the Synthesis of Biologically Active Compounds

The pyrrolidine ring is a common feature in many natural products and synthetic drugs. nih.govnih.gov Consequently, this compound is an attractive starting material for the synthesis of a wide range of biologically active molecules. Its use as a precursor allows for the efficient construction of compounds with potential therapeutic applications in areas such as neurological disorders. chemimpex.com The five-membered pyrrolidine ring is a widely used nitrogen heterocycle in the development of compounds for treating human diseases. nih.gov

Below is a table highlighting examples of biologically active compounds whose synthesis may involve pyrrolidine-containing precursors.

| Drug Class | Example Compound | Therapeutic Area |

| Antifungal | Echinocandins | Infectious Diseases |

| Antibiotic | Meropenem | Infectious Diseases |

| Antihypertensive | Zofenopril | Cardiovascular |

| Antihistamine | Metdilazine | Allergy & Immunology |

| Anticancer | Alpelisib | Oncology |

Utilization in Peptide Synthesis and the Development of Peptidomimetics

Peptides and peptidomimetics are important classes of therapeutic agents. nih.gov this compound and similar chiral building blocks are utilized in the synthesis of modified peptides and peptidomimetics. chemimpex.com Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The pyrrolidine scaffold can be used to create conformational constraints in peptide chains, which can lead to increased potency and selectivity for their biological targets. Solid-phase synthesis is a common and powerful method for rapidly creating libraries of peptidomimetic molecules. nih.gov

Application in the Total Synthesis of Natural Products and Alkaloids

Natural products, particularly alkaloids, are a rich source of inspiration for drug discovery due to their complex structures and potent biological activities. nih.govcolostate.eduuni-mainz.de The total synthesis of these intricate molecules is a significant challenge in organic chemistry. Polycyclic alkaloid natural products that feature pyrrolidine motifs are enduring targets for total synthesis. nih.gov The pyrrolizidine (B1209537) alkaloid alexine, for instance, is a notable target in organic synthesis due to its biological activities and the stereochemical complexity of its hydroxyl groups. nih.gov Chiral pyrrolidine derivatives like this compound serve as crucial intermediates in the synthetic routes to various natural products and alkaloids, enabling the construction of the core heterocyclic systems with the correct stereochemistry. nih.gov

Derivatization for Specific Pharmacological Target Modulation

This compound serves as a versatile scaffold that can be chemically modified, or derivatized, to fine-tune its interaction with specific biological targets. This process of derivatization is a cornerstone of medicinal chemistry, allowing researchers to enhance potency, selectivity, and pharmacokinetic properties. The protected amine and aminomethyl groups on the pyrrolidine ring are key handles for synthetic modification. For instance, the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or coupled with various carboxylic acids or sulfonyl chlorides to introduce a wide array of functional groups.

These modifications can lead to compounds with tailored activities. In the pursuit of developing inhibitors for enzymes like α-amylase and α-glucosidase, which are relevant in the management of diabetes, various pyrrolidine derivatives have been synthesized. nih.gov By introducing different aromatic amines to an N-Boc-proline core, researchers have been able to systematically study how different substituents affect inhibitory activity. nih.gov This strategic derivatization allows for the modulation of interactions with the active site of a target enzyme or receptor, thereby altering the compound's pharmacological profile.

| Derivative Class | Modification Strategy | Pharmacological Target | Potential Therapeutic Area |

| N-Acyl Pyrrolidines | Acylation of the aminomethyl group with diverse carboxylic acids | G-protein coupled receptors (GPCRs), Ion Channels | Neurology, Psychiatry |

| N-Sulfonyl Pyrrolidines | Reaction of the aminomethyl group with various sulfonyl chlorides | Enzymes (e.g., proteases, kinases) | Oncology, Infectious Diseases |

| Urea/Thiourea Derivatives | Reaction of the aminomethyl group with isocyanates or isothiocyanates | Enzyme inhibitors | Metabolic Diseases |

Structure-Activity Relationship (SAR) Studies via Pyrrolidine Functionalization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For pyrrolidine-based compounds, SAR studies focus on how modifications to the pyrrolidine ring and its substituents influence activity. The five-membered pyrrolidine ring is a popular scaffold in drug discovery due to its ability to explore three-dimensional space effectively, a consequence of its non-planar, sp3-hybridized nature. nih.govnih.gov

Investigation of Stereochemistry's Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govankara.edu.tr The designation "(R)" in this compound specifies a particular enantiomer, which is crucial as the other enantiomer, (S)-1-Cbz-3-aminomethylpyrrolidine, may exhibit significantly different biological activity, potency, or even toxicity. ankara.edu.tr

It is a well-established principle that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or cause adverse effects. ankara.edu.tr For example, in studies of the natural product-inspired compound 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity against the malaria parasite. nih.govmalariaworld.org This highlights that a specific stereochemical configuration can be essential for molecular recognition and biological function, possibly due to stereoselective uptake by cells or a precise fit within the target's binding site. nih.govmalariaworld.org Therefore, the synthesis of enantiomerically pure compounds like this compound is critical for developing selective and effective therapeutic agents.

Strategic Introduction of Functional Groups at Pyrrolidine Ring Positions

SAR studies involve systematically introducing various functional groups at different positions on the pyrrolidine scaffold to map out the chemical features that are essential for biological activity. nih.gov The goal is to identify which groups enhance potency, improve selectivity, or confer desirable pharmacokinetic properties.

Research on pyrrolidine derivatives as potential antidiabetic agents provides a clear example of this strategy. nih.gov In one study, scientists synthesized a series of N-Boc-proline amides with different aromatic amines, incorporating both electron-donating and electron-withdrawing groups. nih.gov Their findings revealed fascinating insights:

Electron-donating groups were found to be particularly significant for antidiabetic potential. nih.gov

The derivative with a para-methoxy group (p-OCH3) on the aromatic ring demonstrated exceptional inhibition of both α-amylase and α-glucosidase. nih.gov

Other derivatives also showed significant, though lesser, inhibitory activity, allowing researchers to build a comprehensive SAR model for this class of compounds. nih.gov

These studies underscore how strategic functionalization of the pyrrolidine core can lead to the optimization of a lead compound into a potent and selective drug candidate. nih.gov

| Functional Group Type | Example Substituent | Observed Effect on Activity (Example: α-glucosidase inhibition) | Reference |

| Strong Electron-Donating | -OCH₃ (methoxy) | Significant increase in inhibitory activity | nih.gov |

| Weak Electron-Donating | -CH₃ (methyl) | Moderate inhibitory activity | nih.gov |

| Electron-Withdrawing (Halogen) | -Cl (chloro) | Varied, often lower activity compared to donating groups | nih.gov |

Contributions to Emerging Research Fields

The unique structural properties of the this compound scaffold also allow it to contribute to innovative and emerging areas of scientific research beyond traditional medicinal chemistry.

Applications in Drug Delivery Systems and Biocompatible Polymer Development

The development of advanced drug delivery systems (DDS) is a major focus of modern pharmaceutical science, aiming to improve the therapeutic efficacy and safety of drugs. Biopolymers—polymers produced by living organisms—are increasingly used in DDS due to their biodegradability, biocompatibility, and low toxicity. mdpi.commdpi.com These materials can be formulated as hydrogels, microcapsules, or nanoparticles to achieve controlled or targeted drug release. mdpi.comnih.gov

Pyrrolidine-containing moieties can be incorporated into polymer backbones to create novel biocompatible materials. The structural features of compounds like this compound can be leveraged to formulate materials that enhance the effectiveness and safety of drug delivery methods. For instance, the primary and secondary amine functionalities on the pyrrolidine ring can serve as points for polymerization or for covalent attachment of drug molecules, creating polymer-drug conjugates. nih.gov The development of such materials is crucial for creating the next generation of therapies that release drugs over prolonged periods at a controlled rate. nih.gov

Use in Neuroscience Research to Explore Neurotransmitter Mechanisms

The pyrrolidine ring is a common structural motif in many neuroactive compounds. This makes derivatives like this compound valuable tools in neuroscience for investigating the complex mechanisms of neurotransmission. Neurotransmitters are essential chemical messengers that regulate nearly all functions of the central nervous system (CNS), and their dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govnih.gov

By using the pyrrolidine scaffold as a starting point, chemists can synthesize molecular probes designed to interact with specific neurotransmitter receptors or transporters. These probes can be used to map the distribution of these targets in the brain and to study how they function. nih.gov Furthermore, this scaffold is utilized in the development of novel drugs targeting neurological conditions. By modifying the structure, researchers can create molecules that modulate the activity of neurotransmitter systems, such as the cholinergic system which involves the neurotransmitter acetylcholine (B1216132) and is critical for memory and learning. nih.gov This research is vital for understanding brain function and for developing new treatments for debilitating conditions like Alzheimer's and Parkinson's disease. nih.gov

Future Research Directions and Unexplored Avenues in R 1 Cbz 3 Aminomethylpyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic methods for producing (R)-1-Cbz-3-aminomethylpyrrolidine and its derivatives is a paramount objective. Future research is anticipated to focus on several key areas:

Biocatalysis: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and environmental compatibility. The application of ω-transaminases for the kinetic resolution of racemic protected 3-aminopyrrolidines has shown considerable promise. researchgate.net Future work could explore the development of more robust and highly selective transaminases through protein engineering for the asymmetric synthesis of (R)-3-aminopyrrolidine derivatives, potentially eliminating the need for protecting groups and reducing downstream processing. google.com

Flow Chemistry: Continuous flow processes can offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Developing a continuous flow synthesis of this compound could lead to a more efficient and cost-effective manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has the potential to significantly accelerate reaction times and improve yields in the synthesis of pyrrolidine (B122466) derivatives. rsc.org Investigating microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more rapid and energy-efficient production.

Catalyst Recovery and Reuse: In line with the principles of green chemistry, developing synthetic methodologies that allow for the easy recovery and reuse of catalysts is essential. Research into heterogenized catalysts or the use of solvent-free reaction conditions where the catalyst can be easily separated and recycled is a promising avenue. mdpi.com

Expanding the Scope of this compound as a Building Block

The versatility of this compound as a chiral building block is well-established, but its full potential is yet to be realized. chemimpex.com Future research will likely focus on its application in the synthesis of a wider array of complex molecular architectures:

Novel Heterocyclic Scaffolds: This compound serves as an excellent starting material for the construction of novel fused and spirocyclic heterocyclic systems. researchgate.netteknoscienze.com Exploring its use in multicomponent reactions and cycloaddition reactions could lead to the discovery of new chemical entities with unique three-dimensional structures.

Peptidomimetics: The pyrrolidine ring can act as a constrained scaffold to mimic peptide turns and loops. Future work could involve the design and synthesis of novel peptidomimetics based on this compound for targeting protein-protein interactions.

Organocatalysis: Chiral pyrrolidine derivatives are highly effective organocatalysts for a variety of asymmetric transformations. mdpi.com There is an opportunity to design and synthesize new classes of organocatalysts derived from this compound with enhanced activity and selectivity for challenging reactions.

Computational Chemistry and Advanced Mechanistic Studies of Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and predicting stereochemical outcomes. rsc.orgacs.org

Future research in this area could include:

Mechanistic Elucidation: Detailed DFT studies can be employed to investigate the transition states and intermediates of key reactions involving this compound, providing insights into the factors that control reactivity and selectivity. researchgate.netacs.orgarabjchem.org

Catalyst Design: Computational modeling can aid in the in-silico design of new catalysts with improved performance for the synthesis of this compound and its derivatives. By understanding the catalyst-substrate interactions at a molecular level, more effective catalysts can be rationally designed.

Predicting Reactivity and Selectivity: Computational methods can be used to predict the outcome of reactions involving this chiral building block, guiding experimental efforts and accelerating the discovery of new transformations.

Design and Synthesis of Advanced Pyrrolidine Derivatives for Specific Academic Inquiries

Beyond its role in drug discovery, this compound can be utilized to create sophisticated molecular tools for fundamental academic research.

Molecular Probes: Derivatives of this compound can be functionalized with fluorescent tags or other reporter groups to create molecular probes for studying biological processes, such as neurotransmitter transport or enzyme activity. chemimpex.com

Conformationally Rigid Scaffolds: The synthesis of conformationally constrained analogs of biologically active molecules is a powerful strategy for studying structure-activity relationships. montclair.edu this compound can serve as a template for creating such rigid scaffolds to probe the binding requirements of receptors and enzymes. nih.gov

Materials Science: The incorporation of this chiral building block into polymers or other materials could lead to the development of novel chiral stationary phases for chromatography, enantioselective sensors, or functional materials with unique optical or electronic properties.

Q & A

Q. How to develop a robust impurity profiling protocol for this compound?

- Methodological Answer : Combine HPLC-MS for detecting low-abundance impurities and quantitative NMR (qNMR) for quantification. ’s reference standards for pharmaceutical analysis validate impurity thresholds (e.g., ≤0.1% for major unknowns) . Stress testing under oxidative conditions (H₂O₂) identifies labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.